- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)

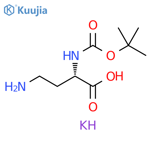

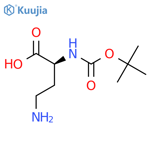

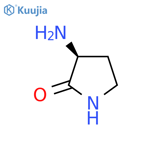

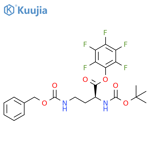

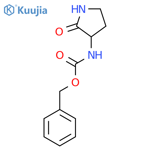

tert-ブチル N-[(3S)-2-オキソピロリジン-3-イル]カルバメートは、キラルなピロリジン骨格を有する保護アミン化合物です。この化合物は、(3S)配置の立体選択性を保持しつつ、アミノ基をtert-ブトキシカルボニル(Boc)基で効果的に保護することが可能です。高い化学的安定性と優れた反応性を兼ね備えており、医薬品中間体やペプチド合成における重要な構築ブロックとして利用されます。特に立体特異的反応が要求される精密有機合成において、その構造的均一性と純度の高さが利点となります。

![tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/92235-34-2x500.png)

92235-34-2 structure

商品名:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

CAS番号:92235-34-2

MF:C9H16N2O3

メガワット:200.234942436218

MDL:MFCD03426144

CID:800532

PubChem ID:10750535

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

- (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester

- (S)-BOC-3-AMINO-2-PYRROLIDINONE

- (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate

- Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

- FD1232

- (S)-(-)-3-Boc-aminopyrrolidin-2-one

- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

- tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate

- (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester

- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu

- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester

- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)

- Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)

- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)

- (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one

- (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate

- tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate

- (S)-Boc-3-amino-2-pyrrolidinone,97%

-

- MDL: MFCD03426144

- インチ: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1

- InChIKey: DVWCHAUBYVZILO-LURJTMIESA-N

- ほほえんだ: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 200.116092g/mol

- ひょうめんでんか: 0

- XLogP3: 0.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 200.116092g/mol

- 単一同位体質量: 200.116092g/mol

- 水素結合トポロジー分子極性表面積: 67.4Ų

- 重原子数: 14

- 複雑さ: 245

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 67.43000

- LogP: 1.11930

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- ちょぞうじょうけん:Sealed in dry,2-8°C

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-100MG |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 100MG |

¥ 237.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-250MG |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 250MG |

¥ 409.00 | 2023-04-12 | |

| Chemenu | CM119143-5g |

(S)-3-(Boc-amino)-2-pyrrolidone |

92235-34-2 | 97% | 5g |

$808 | 2021-08-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-5g |

tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |

92235-34-2 | 97% | 5g |

¥6358.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-1g |

tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |

92235-34-2 | 97% | 1g |

¥1187.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-1G |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 1g |

¥ 1,082.00 | 2023-04-12 | |

| Enamine | EN300-3068166-0.5g |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 0.5g |

$218.0 | 2023-09-05 | |

| Enamine | EN300-3068166-10.0g |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 10.0g |

$1594.0 | 2023-07-06 | |

| eNovation Chemicals LLC | D588039-10g |

(S)-Boc-3-amino-2-pyrrolidinone |

92235-34-2 | 97% | 10g |

$2500 | 2023-09-03 | |

| Chemenu | CM119143-1g |

(S)-3-(Boc-amino)-2-pyrrolidone |

92235-34-2 | 97% | 1g |

$*** | 2023-05-29 |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C

リファレンス

- Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

1.2 Reagents: Diethyl ether ; rt

1.2 Reagents: Diethyl ether ; rt

リファレンス

- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt

リファレンス

- Protein synthesis with conformationally constrained cyclic dipeptides, Bioorganic & Medicinal Chemistry, 2020, 28(22),

合成方法 5

はんのうじょうけん

1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 min, reflux

リファレンス

- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids, Journal of Peptide Science, 2005, 11(3), 175-186

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt

リファレンス

- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C

リファレンス

- Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , Hydroxybenzotriazole Solvents: Tetrahydrofuran

リファレンス

- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa, Journal of Medicinal Chemistry, 1999, 42(18), 3557-3571

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt

リファレンス

- A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives, Heterocycles, 2004, 64, 121-128

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Methanol ; overnight, rt; 2 h, reflux

リファレンス

- Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK., World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

リファレンス

- Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, 60 °C; 4 h, 60 °C

リファレンス

- Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors, United States, , ,

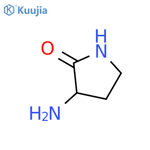

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials

- 3-Aminopyrrolidin-2-one

- (3S)-3-aminopyrrolidin-2-one

- Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, potassium salt (1:1), (2S)-

- Di-tert-butyl dicarbonate

- Boc-L-2,4-diaminobutyric acid

- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-, 2,3,4,5,6-pentafluorophenyl ester, (2S)-

- (S)-benzyl 2-oxopyrrolidin-3-ylcarbamate

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate 関連文献

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate) 関連製品

- 2480-93-5(Nα-(tert-Butoxycarbonyl)-NΔ-carbobenzoxy-L-ornithine)

- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)

- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2419-94-5(N-Boc-L-glutamic acid)

- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2212-76-2(Z-Lys(boc)-oh dcha)

- 2389-60-8(Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine)

- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

清らかである:99%

はかる:5g

価格 ($):625.0